4-methoxy-N-(2,4,5-trichlorophenyl)benzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
Benzamide chemistry is a cornerstone of organic and medicinal chemistry. The amide functional group is a fundamental structural unit found in a vast array of natural products, pharmaceuticals, and industrial chemicals. Research in this field is extensive, focusing on the synthesis, structural analysis, and application of benzamide derivatives. The formation of the amide bond itself is a subject of continuous study, with chemists developing more efficient and environmentally benign methods for this crucial transformation. researchgate.netnih.gov Substituted benzamides, in particular, are of immense interest as the nature and position of substituents on both the benzoyl and aniline (B41778) rings can dramatically influence the molecule's physical, chemical, and biological properties. znaturforsch.com
Significance of Substituted Benzamides in Chemical Science
Substituted benzamides are recognized as highly valuable scaffolds in chemical science due to their diverse pharmacological activities. The strategic placement of different functional groups on the aromatic rings can lead to compounds with applications as antifungal, antiviral, antibacterial, and insecticidal agents. semanticscholar.orgnih.gov For instance, the inclusion of halogen atoms, such as chlorine, can enhance the biological activity of a molecule. semanticscholar.org Similarly, methoxy (B1213986) groups are common features in bioactive compounds. The amide linkage provides a stable, planar unit that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. This versatility makes the substituted benzamide scaffold a frequent target in drug discovery and agrochemical research programs.
Overview of Research Trajectories for Related Chemical Scaffolds
Academic inquiry into compounds structurally related to 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide reveals several key research trajectories. The N-(2,4,5-trichlorophenyl) moiety is a recurring feature in molecules designed for biological and structural evaluation.
Agrochemical Research: Studies on N-(2,4,5-trichlorophenyl)sulfonamides have demonstrated their potent fungicidal activity, particularly against Botrytis cinerea. researchgate.net This suggests that the 2,4,5-trichlorophenyl group is a valuable pharmacophore for the development of new fungicides.
Structural Chemistry: The crystal structures of related compounds, such as N-(2,4,5-trichlorophenyl)-2-chloroacetamide and N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide, have been determined to understand how substitutions on the phenyl ring and the acyl side chain affect molecular conformation and crystal packing. znaturforsch.com These fundamental studies are crucial for understanding structure-property relationships.
Analog Synthesis: Chemical libraries contain numerous analogs, indicating synthetic accessibility and interest in this scaffold. Examples include compounds where the 4-methoxy group is shifted or supplemented, such as in 3,4-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide, or where other functional groups are present, as seen in 3-amino-4-methoxy-N-(2,4,5-trichlorophenyl)benzamide, 2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide, and 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide. chemicalbook.comchemicalbook.comchemdiv.com
Scope and Objectives of Academic Inquiry into this compound
Based on the research trajectories of related structures, the scope of academic inquiry into this compound would logically focus on several key areas. A primary objective would be its synthesis and full characterization using modern spectroscopic and crystallographic techniques to elucidate its precise molecular structure and conformation.
A significant objective would be the evaluation of its biological activity. Drawing from the potent fungicidal properties of related N-(2,4,5-trichlorophenyl)sulfonamides, a thorough investigation of its activity against a panel of plant-pathogenic fungi would be a primary goal. researchgate.net Furthermore, given the broad antiviral and antibacterial activities observed in other substituted benzamides, screening for these properties would also be a logical avenue of research. nih.gov Comparative studies against its structural analogs would help establish structure-activity relationships (SAR), clarifying the specific contributions of the 4-methoxy group and the 2,4,5-trichloro substitution pattern to any observed bioactivity.
Physicochemical Properties of Benzamide Precursors and Analogs
The following table presents data for key structural precursors and a closely related analog of the title compound, providing context for its expected physicochemical properties.
| Property | 4-Methoxybenzamide | N-(4-chlorophenyl)-4-methoxybenzamide |
| CAS Number | 3424-93-9 sigmaaldrich.com | 7595-61-1 echemi.com |
| Molecular Formula | C₈H₉NO₂ sigmaaldrich.com | C₁₄H₁₂ClNO₂ echemi.com |
| Molecular Weight | 151.16 g/mol sigmaaldrich.com | 261.71 g/mol echemi.com |
| Boiling Point | Not specified | 328.8 °C at 760 mmHg echemi.com |
| Density | Not specified | 1.281 g/cm³ echemi.com |
| Calculated XLogP3 | Not specified | 3.7 echemi.com |
Properties
IUPAC Name |
4-methoxy-N-(2,4,5-trichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-9-4-2-8(3-5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZFBMJOSQLOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Methoxy N 2,4,5 Trichlorophenyl Benzamide and Its Analogues
Retrosynthetic Analysis of the 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond), as this is one of the most common and reliable bond-forming reactions in organic synthesis.
This disconnection reveals two primary precursors:
An activated derivative of 4-methoxybenzoic acid : This could be 4-methoxybenzoyl chloride or the carboxylic acid itself, which would require an activating agent.
2,4,5-trichloroaniline (B140166) : This is the amine component.
Further disconnection of these precursors can be envisioned. 4-methoxybenzoic acid can be traced back to anisole (B1667542) (methoxybenzene) via a Friedel-Crafts acylation or a related carboxylation reaction. Similarly, 2,4,5-trichloroaniline can be synthesized from less substituted aromatic precursors through a sequence of electrophilic aromatic substitution reactions, such as chlorination and nitration, followed by reduction of the nitro group. This strategic breakdown allows for the planning of a convergent and efficient synthetic pathway from simple commercial starting materials.
Classical Synthetic Approaches for Benzamide (B126) Formation
Traditional methods for forming the benzamide linkage are well-established and widely used due to their reliability and high yields. These approaches typically involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.
The condensation of a carboxylic acid and an amine is the most common method for amide bond formation. hepatochem.com However, this reaction does not proceed without mediation, as amines are basic and will deprotonate carboxylic acids to form a non-reactive carboxylate salt. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.
Acid Chloride Method: A straightforward approach is the conversion of the carboxylic acid (4-methoxybenzoic acid) into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-methoxybenzoyl chloride readily reacts with 2,4,5-trichloroaniline, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
Coupling Reagents: To avoid the harsh conditions of acid chloride formation, a vast array of coupling reagents has been developed. hepatochem.com These reagents activate the carboxylic acid in situ under milder conditions. The general mechanism involves the reagent reacting with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. bath.ac.ukrsc.org
Key classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. hepatochem.com The carboxylic acid adds to the C=N bond of the carbodiimide, forming an O-acylisourea intermediate. This intermediate is a potent acylating agent. A significant drawback is the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea), which can be difficult to remove. The mechanism of DCC involves deprotonation of the carboxylic acid, which then attacks the central carbon of DCC, creating a good leaving group that the amine can displace. youtube.com
Phosphonium and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient. ucl.ac.uk They generate activated esters in situ that react cleanly with amines to provide high yields of the amide product.
To improve reaction efficiency and suppress side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included with carbodiimides. bath.ac.uk These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines, minimizing unwanted side pathways. bath.ac.uk
| Reagent Class | Example(s) | Mechanism/Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Broadly applicable, cost-effective | Urea byproduct removal, potential for racemization |
| Phosphonium Salts | PyBOP, BOP | Acylphosphonium salt / Active ester | High efficiency, low racemization | Higher cost, phosphine (B1218219) oxide byproduct |
| Uronium/Guanidinium Salts | HATU, HBTU | Active ester | Very fast reactions, high yields | Expensive, potential for side reactions with the reagent |
| Other | T3P (n-propylphosphonic acid anhydride) | Mixed anhydride (B1165640) | Clean workup (water-soluble byproduct) | Requires a base |
The aromatic rings of the benzamide structure can be constructed or modified using fundamental electrophilic aromatic substitution reactions like the Friedel-Crafts reactions. libretexts.orglibretexts.org
Friedel-Crafts Acylation: This is a powerful method for introducing an acyl group onto an aromatic ring and is directly applicable to the synthesis of the 4-methoxybenzoyl precursor. libretexts.org The reaction of anisole (methoxybenzene) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 4-methoxyacetophenone. Subsequent oxidation of the methyl ketone would produce 4-methoxybenzoic acid. Alternatively, direct acylation with a suitable reagent could install the entire carboxyl group or a precursor. Key advantages of Friedel-Crafts acylation over alkylation are that the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, and the product is deactivated, preventing polyacylation. libretexts.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. libretexts.org While less direct for synthesizing the target molecule, it is a fundamental strategy for preparing substituted aromatic precursors. However, it suffers from several limitations, including the potential for carbocation rearrangements to form more stable carbocations and polyalkylation, as the introduced alkyl group activates the ring to further substitution. libretexts.orglibretexts.org
The synthesis of more complex benzamide analogues often requires multi-step sequences to install various substituents on the aromatic rings with correct regioselectivity. For instance, the synthesis of a related compound, 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, was achieved by reacting 4-methoxy-2-nitroaniline (B140478) with p-methoxybenzoyl chloride. nih.gov This illustrates a common strategy where pre-functionalized aniline (B41778) and benzoyl chloride units are coupled.
A general multi-step approach for a complex derivative might involve:
Functionalization of Aromatic Rings: Starting with simple substrates like benzene (B151609) or aniline, functional groups (e.g., nitro, halogen, alkyl) are introduced via electrophilic aromatic substitution reactions. The directing effects of existing substituents are crucial for achieving the desired substitution pattern.
Manipulation of Functional Groups: Installed groups are often transformed. For example, a nitro group can be reduced to an amine, which is a key step in preparing complex aniline precursors.
Amide Bond Formation: The final step is typically the coupling of the fully elaborated carboxylic acid and amine components, as described in section 2.2.1.
An example synthetic scheme for a related sulfonamide-benzamide derivative involved the initial formation of a simple benzamide, followed by chlorosulfonation of the aniline ring, and subsequent reaction with various amines to build a library of complex molecules. researchgate.net Such modular, multi-step approaches are essential for creating diverse chemical libraries for applications like drug discovery. nih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations
In response to the environmental impact of classical synthetic methods, which often use stoichiometric reagents and hazardous solvents, significant research has focused on developing greener, more sustainable alternatives. chemmethod.com
The development of catalytic methods for direct amide formation from carboxylic acids and amines is a primary goal of green chemistry, as it improves atom economy by producing water as the only byproduct. sciepub.com
Boron-Based Catalysts: Boric acid and other boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. sciepub.comresearchgate.net These reactions are typically performed at elevated temperatures with azeotropic removal of water. The catalytic cycle is believed to involve the formation of an acylborate or related species that activates the carboxylic acid for nucleophilic attack.
Metal-Based Catalysts: A variety of metal catalysts have been developed for amide synthesis. For example, a nanocatalyst composed of a copper-cobalt ferrite (B1171679) supported on graphene oxide (CuCoFe₂O₄@GO) has shown high efficiency in the direct coupling of carboxylic acids with N,N-dialkylformamides. researchgate.net Other approaches include the palladium-catalyzed carbonylative amidation of aryl halides, which provides an alternative route to benzamides. ucl.ac.uk
Solvent-Free and Alternative Conditions: Green synthesis can also be achieved by altering reaction conditions. A clean and eco-compatible pathway for N-benzoylation involves reacting amines with vinyl benzoate (B1203000) under solvent-free and activation-free conditions. tandfonline.comtandfonline.com This method avoids the use of hazardous solvents and coupling agents, with the pure benzamides often isolated by simple crystallization. tandfonline.com The use of ultrasonic irradiation has also been reported to accelerate the direct condensation of benzoic acids and amines in the presence of a solid-supported catalyst, leading to shorter reaction times and high yields. researchgate.net
| Approach | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Direct Catalytic Amidation | Boric Acid | High temperature, water removal | Avoids stoichiometric activators, high atom economy | sciepub.com |
| Solvent-Free Acylation | Vinyl Benzoate | Room temperature, neat | Ecocompatible, no solvent, no activator | tandfonline.comtandfonline.com |
| Heterogeneous Catalysis | CuCoFe₂O₄@GO | Solvent, heat | Reusable magnetic nanocatalyst, high conversion | researchgate.net |
| Ultrasound-Assisted Synthesis | diatomite earth@IL/ZrCl₄ | Room temp, anhydrous toluene, ultrasound | Rapid, high-yielding, recoverable catalyst | researchgate.net |
Flow Chemistry and Continuous Processing in Benzamide Production
The production of benzamides, including this compound, is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer significant advantages over traditional batch processing, such as improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity. nih.gov Continuous flow reactors have been used in the chemical industry for over a century for bulk chemical synthesis, and their application is now expanding to the production of complex organic compounds like active pharmaceutical ingredients (APIs). nih.gov
In a continuous flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. acs.org This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to more consistent product quality. nih.gov The small reactor volumes enhance safety, particularly when dealing with hazardous intermediates or exothermic reactions. nih.gov Furthermore, multi-step syntheses can be "telescoped," where sequential reactions occur in a continuous line without the need to isolate and purify intermediates at each stage, significantly shortening production time. nih.govacs.org
For instance, the synthesis of the API imatinib (B729) involves an amidation step that has been successfully adapted to a continuous flow process. By using a back-pressure regulator, solvents can be superheated, increasing reaction rates and improving yields from 69% to 83% with a residence time of just 15 minutes. nih.gov Similarly, a three-minute synthesis and purification of Ibuprofen has been demonstrated, showcasing the extreme efficiency achievable with flow processing. nih.gov These examples highlight the potential for applying flow chemistry to the synthesis of benzamide derivatives, enabling faster, safer, and more efficient manufacturing. researchgate.netunimi.it
Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Scale | Typically larger, single vessel | Smaller, continuous stream |
| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Mass Transfer | Can be limited by stirring efficiency | Enhanced due to small diffusion distances |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, residence time |
| Scalability | Often requires re-optimization | Scaled by running the process for a longer time ("scale-out") |
| Multi-step Synthesis | Requires isolation of intermediates | Allows for "telescoping" of reaction steps |
Solvent-Free and Environmentally Benign Methodologies
In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign methods for benzamide synthesis. bohrium.com Traditional amide bond formation often relies on stoichiometric coupling reagents and hazardous solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF), which generate considerable waste. ucl.ac.uk
Solvent-free, or neat, reaction conditions represent a highly eco-friendly alternative. researchgate.net One such approach involves the direct reaction of amines with vinyl benzoate or isopropenyl acetate, which proceeds at room temperature without the need for any solvent or activation, with the benzamide products being easily isolated by crystallization. tandfonline.comfigshare.com Another solvent-free method uses various methoxysilanes as coupling agents to react carboxylic acids and amines, affording amides in good to excellent yields without the exclusion of air or moisture. rsc.org This method has also been successfully demonstrated on a multigram scale. rsc.org
Enzymatic catalysis offers another green pathway for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This method avoids the use of hazardous coupling agents and produces amides with high yields and purity, requiring minimal purification. nih.gov
Other environmentally benign strategies include using water as a green solvent for direct amidation of esters, a method that is metal-free, additive-free, and base-free. chemrxiv.org Additionally, ultrasonic irradiation has been employed to accelerate the direct condensation of benzoic acids and amines, catalyzed by a reusable solid acid catalyst, offering benefits like low reaction times and a simple, high-yielding procedure. researchgate.net These greener methods are crucial for reducing the environmental impact of producing benzamides and other valuable chemical compounds. youtube.com
Mechanistic Investigations of Key Reaction Steps
Elucidation of Amide Bond Formation Mechanisms
The formation of the amide bond is a cornerstone reaction in organic chemistry. rsc.org The most direct route, the dehydrative condensation of a carboxylic acid and an amine, is thermodynamically unfavorable and slow under mild conditions because the amine and carboxylic acid preferentially undergo an acid-base reaction to form a non-reactive ammonium (B1175870) carboxylate salt. rsc.orgresearchgate.net
The conventional and most common method to overcome this involves the "activation" of the carboxylic acid. rsc.org This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, acid anhydride, or an activated ester. ucl.ac.uklibretexts.org The mechanism then proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the activated acid derivative. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride ion) to form the stable amide bond. rsc.orgyoutube.com While effective, these methods often require stoichiometric amounts of coupling reagents (like carbodiimides) or activating agents (like thionyl chloride), which are not atom-economical and generate significant waste byproducts. ucl.ac.ukresearchgate.net
Recent mechanistic studies have also investigated uncatalyzed, direct amide formation at higher temperatures. These investigations suggest that the reaction does not proceed through a zwitterionic intermediate. researchgate.net Instead, a neutral pathway involving a hydrogen-bonded dimer of the carboxylic acid is considered more likely. This dimerization enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. researchgate.net The reaction is believed to start with an equilibrium between the free acid and amine and the ammonium carboxylate salt; shifting this equilibrium toward the free forms is essential for the amidation to proceed. researchgate.net Catalytic methods using boronic acids or ruthenium complexes have also been developed, which follow different mechanistic pathways to facilitate the amide bond formation under milder, greener conditions. sigmaaldrich.com
Analysis of Substituent Effects on Reaction Kinetics and Selectivity
The rate and selectivity of benzamide formation are significantly influenced by electronic and steric effects of substituents on both the benzoic acid derivative and the aniline. These substituent effects alter the reactivity of the starting materials and the stability of the reaction intermediates. ucsb.edu
In the context of nucleophilic acyl substitution, the reaction rate is primarily determined by two factors: the electrophilicity of the carbonyl carbon on the benzoic acid derivative and the nucleophilicity of the nitrogen atom on the aniline.
Substituents on the Benzoic Acid: Electron-withdrawing groups (EWGs) attached to the aromatic ring of the benzoic acid (e.g., -NO₂, -CN, halogens) increase the electrophilicity of the carbonyl carbon. libretexts.org They do this through an inductive effect, pulling electron density away from the reaction center. This makes the carbonyl carbon more susceptible to nucleophilic attack by the amine, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon by donating electron density, which slows down the reaction. ucsb.edulibretexts.org
Substituents on the Aniline: The nucleophilicity of the amine is governed by the availability of the lone pair of electrons on the nitrogen atom. EDGs on the aromatic ring of the aniline increase the electron density on the nitrogen, making the amine a stronger nucleophile and accelerating the reaction. In contrast, EWGs decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction rate. nih.gov
Synthetic Routes to Key Intermediates
Synthesis of 4-methoxybenzoic Acid Derivatives
4-Methoxybenzoic acid, also known as p-anisic acid, is a key intermediate for the synthesis of this compound. It can be synthesized through several established routes, often involving the oxidation of more readily available precursors. smolecule.com
One of the most common industrial methods is the catalytic oxidation of p-methoxytoluene. chemicalbook.com This process typically involves reacting p-methoxytoluene with oxygen or an oxygen-containing gas in the presence of a solvent like acetic acid and a catalyst system. chemicalbook.com A common catalyst combination is a mixture of cobalt and manganese salts, such as CoBr₂ and MnBr₂. chemicalbook.comchemicalbook.com
Another prevalent synthetic pathway starts from anethole (B165797) (1-methoxy-4-(1-propenyl)benzene), a naturally occurring compound found in anise and fennel. smolecule.com This method often utilizes ozonolysis. Anethole is first converted into an ozonide, which is then oxidatively cleaved using an oxidizing agent like alkaline hydrogen peroxide to yield 4-methoxybenzoic acid. google.com Other oxidizing agents, such as potassium permanganate, can also be used to oxidize anethole to the desired carboxylic acid. smolecule.com
Additionally, 4-methoxybenzoic acid can be prepared from p-anisaldehyde through oxidation. chemicalbook.com Various oxidizing conditions can be employed for this transformation. For example, a photosensitized oxidation using a water-soluble cobalt phthalocyanine (B1677752) complex under UV irradiation in a water/acetonitrile mixture can convert the aldehyde to the carboxylic acid. chemicalbook.com
Table 2: Summary of Synthetic Routes to 4-Methoxybenzoic Acid
| Starting Material | Key Reagents | Method | Reference |
|---|---|---|---|
| p-Methoxytoluene | O₂, Acetic Acid, Co/Mn catalysts | Catalytic Oxidation | chemicalbook.com, chemicalbook.com |
| Anethole | 1. O₃ (Ozone)2. H₂O₂ / NaOH | Ozonolysis & Oxidation | google.com |
| Anethole | KMnO₄ | Oxidation | smolecule.com |
| p-Anisaldehyde | Photosensitizer (e.g., CoPcS), O₂, UV light | Photo-oxidation | chemicalbook.com |
Synthesis of 2,4,5-trichloroaniline Derivatives
The synthesis of 2,4,5-trichloroaniline serves as a crucial starting point for the preparation of a wide array of derivatives, which are primarily developed through chemical modifications of the amino group. The methodologies for producing the parent aniline and its subsequent derivatives involve well-established organic reactions, including reduction and condensation pathways.
The most prominent industrial and laboratory-scale synthesis of 2,4,5-trichloroaniline begins with the precursor 1,2,4-trichloro-5-nitrobenzene. This process hinges on the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂). A widely utilized method employs iron powder in an aqueous medium. The reaction is typically conducted by heating the mixture to temperatures between 90 and 95 °C. Following the completion of the reaction, which can be monitored by gas chromatography (GC), the 2,4,5-trichloroaniline product is isolated through extraction with a suitable organic solvent, such as ethyl acetate. This particular reduction method is known for its efficiency, achieving yields of approximately 82.8%. chemicalbook.com
Once synthesized, the amino group of 2,4,5-trichloroaniline becomes a versatile handle for creating a diverse range of derivatives. These derivatives are typically formed through reactions such as acylation, sulfonylation, and condensation.
Schiff Base Derivatives: A significant class of derivatives are Schiff bases, or imines, which are synthesized by the condensation reaction between 2,4,5-trichloroaniline and various substituted aromatic aldehydes. This reaction is generally carried out by refluxing equimolar amounts of the aniline and the respective aldehyde in a suitable solvent. This method has been shown to produce a variety of Schiff bases with yields ranging from moderate to high, typically between 41% and 87%. researchgate.net
Amide and Sulfonamide Derivatives: The nucleophilic nature of the amino group allows for the straightforward synthesis of amide and sulfonamide derivatives. For instance, N-(2,4,5-trichlorophenyl)acetamide is a known derivative formed through the acylation of the parent aniline. nih.govnih.gov Furthermore, a series of N-(2,4,5-trichlorophenyl)cycloalkylsulfonamides have been successfully synthesized, demonstrating the reactivity of the aniline towards sulfonyl chlorides. researchgate.net These reactions are fundamental in medicinal chemistry for modifying the biological activity of the core structure.
The following table summarizes the key synthetic pathways for 2,4,5-trichloroaniline and some of its notable derivatives.
Table 1: Synthetic Methodologies for 2,4,5-trichloroaniline and its Derivatives
| Product | Starting Material(s) | Key Reagents & Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| 2,4,5-Trichloroaniline | 1,2,4-Trichloro-5-nitrobenzene | Iron powder, water; 90-95 °C | ~82.8% | chemicalbook.com |
| Schiff Base Derivatives | 2,4,5-Trichloroaniline, Aromatic Aldehydes | Refluxing equimolar mixture | 41-87% | researchgate.net |
| N-(2,4,5-trichlorophenyl)acetamide | 2,4,5-Trichloroaniline | Acetylating agent (e.g., Acetic Anhydride or Acetyl Chloride) | Not Specified | nih.govnih.gov |
Advanced Structural Analysis and Conformational Studies of 4 Methoxy N 2,4,5 Trichlorophenyl Benzamide
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive insights into the precise spatial arrangement of atoms within a crystalline solid, offering a foundational understanding of the compound's structure.
Determination of Molecular Geometry and Bond Parameters
While specific bond lengths and angles for 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide are not available in the provided search results, analysis of closely related benzamide (B126) structures allows for a detailed prediction of its molecular geometry. The core of the molecule consists of a central amide linkage connecting a 4-methoxyphenyl (B3050149) group and a 2,4,5-trichlorophenyl group.
The amide group itself is generally planar. In N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is twisted with respect to the aromatic rings by approximately 23-24°. mdpi.com A similar deviation is observed in 4-methoxy-N-phenylbenzamide, where the amide plane is twisted by 34.70 (8)° and 30.62 (8)° relative to the two rings. nih.gov In 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit forms dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene (B151609) rings. nih.govresearchgate.net It is expected that the amide group in this compound would also be twisted out of the plane of the aromatic rings.
The methoxy (B1213986) group's carbon atom is typically found to be nearly coplanar with its attached benzene ring. nih.gov Bond lengths and angles within the benzamide core are generally consistent with standard values for such derivatives. nih.govresearchgate.netnih.gov
Table 1: Representative Bond Distances and Angles in Benzamide Derivatives
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.34 Å |
| N-C (aryl) Bond Length | ~1.42 Å |
| C-C (aryl) Bond Length | ~1.39 Å |
| C-O (methoxy) Bond Length | ~1.37 Å |
| O-CH3 Bond Length | ~1.43 Å |
| C-N-C Bond Angle | ~125° |
Note: The values in this table are generalized from typical benzamide structures and serve as an estimation for this compound.
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. In many benzamide derivatives, molecules are linked into chains or more complex three-dimensional networks. nih.govnih.gov For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the primary hydrogen bonds are one-dimensional amide-amide interactions that form along the b-axis direction. mdpi.com
The supramolecular architecture can be influenced by various weak intermolecular interactions. In some sulfonamide analogues, C—H⋯π interactions link molecular chains into layers. nih.gov In other cases, C—H⋯O interactions contribute to the formation of a three-dimensional supramolecular architecture. nih.gov The crystal packing of this compound would likely be influenced by a combination of hydrogen bonding involving the amide group and halogen bonding involving the chlorine atoms, in addition to π-stacking and van der Waals forces.
Hydrogen Bonding Networks and Intermolecular Forces
A predominant feature in the crystal structures of benzamides is the formation of intermolecular N—H⋯O hydrogen bonds. These interactions typically link molecules into infinite C(4) chains. nih.gov In these chains, the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule.
In addition to the primary N—H⋯O hydrogen bonds, other weaker interactions play a crucial role in stabilizing the crystal structure. These can include C—H⋯O interactions, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom. nih.govresearchgate.net C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed in related structures. nih.gov
Table 2: Common Intermolecular Interactions in Benzamide Derivatives
| Interaction Type | Description |
|---|---|
| N—H⋯O | Strong hydrogen bond between amide N-H and carbonyl O, often forming chains. |
| C—H⋯O | Weaker hydrogen bond between a C-H group and an oxygen atom. nih.govresearchgate.net |
| C—H⋯π | Interaction between a C-H bond and the π-system of an aromatic ring. nih.gov |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. |
Solution-State Spectroscopic Techniques for Structural Elucidation
While single-crystal X-ray diffraction provides information on the solid-state structure, spectroscopic techniques are invaluable for understanding the behavior of the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. In the case of this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
The chemical shifts of the amide proton (N-H) can be particularly informative. In a study of related compounds, the chemical shift of the NH signal showed a small variation with temperature, suggesting the formation of a regular hydrogen bond in solution. mdpi.com The position of the N-H resonance can also provide clues about its involvement in intramolecular hydrogen bonding.
Conformational analysis can be performed by studying the rotational barrier around the amide C-N bond. At room temperature, rotation around this bond is often slow on the NMR timescale, leading to distinct signals for atoms on either side of the amide plane. Variable temperature NMR experiments can be used to determine the energy barrier for this rotation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons, providing crucial information about the relative orientation of the two aromatic rings in solution.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features in the IR spectrum of a benzamide are the bands associated with the amide group. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding; a lower frequency indicates stronger hydrogen bonding.
The C=O stretching vibration, known as the Amide I band, is a strong absorption typically found between 1630 and 1680 cm⁻¹. Its position is also influenced by hydrogen bonding and the electronic effects of the substituents. The N-H bending vibration (Amide II band) and the C-N stretching vibration (Amide III band) also provide valuable structural information.
Other characteristic bands would include the C-O stretching of the methoxy group and the C-Cl stretching vibrations. Analysis of these vibrational modes can provide a detailed picture of the bonding and intermolecular interactions within the molecule.
Mass Spectrometry for Fragmentation Pathway Analysis
The fragmentation pathway of this compound can be elucidated through mass spectrometry, typically using electron ionization (EI). The analysis of the resulting mass spectrum allows for the identification of characteristic fragments, which helps in confirming the molecular structure. The fragmentation process for benzanilides generally involves key cleavages around the stable amide linkage.
The primary fragmentation route is the cleavage of the amide C-N bond, which is a common pathway for N-arylbenzamides. This cleavage results in the formation of a stable 4-methoxybenzoyl cation. Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the methoxy-substituted phenyl ring. Further fragmentation of the trichlorophenyl moiety can also occur, leading to ions corresponding to the loss of chlorine atoms.
A proposed fragmentation pathway based on these principles is detailed below. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Subsequent fragmentation would lead to several key daughter ions.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| 4-methoxybenzoyl cation | [C₈H₇O₂]⁺ | 135 |
| 2,4,5-trichlorophenylaminyl radical cation | [C₆H₄Cl₃N]⁺ | 195 |
| Trichlorophenyl cation | [C₆H₂Cl₃]⁺ | 181 |
| 4-methoxyphenyl radical cation | [C₇H₇O]⁺ | 107 |
Note: This data is based on established fragmentation patterns for related benzamide structures.
Conformational Landscape and Rotational Isomerism
The three-dimensional structure of this compound is defined by the spatial arrangement of its two aromatic rings relative to the central amide bridge. This arrangement is not planar due to steric hindrance and the electronic nature of the amide bond. The molecule explores a conformational landscape dominated by rotation around three key single bonds: the C(O)-C(aryl) bond, the N-C(aryl) bond, and, most significantly, the C(O)-N amide bond.
Experimental Probing of Conformational Preferences
Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in determining the preferred conformations of molecules. While a specific crystal structure for this compound is not publicly available, extensive studies on closely related N-phenylbenzamides provide a robust model for its conformational preferences. nih.govacs.org
Crystal structure analyses of analogous compounds consistently show that the molecule adopts a non-planar, twisted conformation. nih.gov The amide group itself typically exists in a trans configuration, which is energetically favored over the cis form in secondary amides. jst.go.jp The two aromatic rings are twisted out of the plane of the amide linker to minimize steric repulsion. This is particularly pronounced in the target molecule due to the presence of bulky chlorine substituents on the N-phenyl ring.
Data from related structures, such as 4-methoxy-N-phenylbenzamide and 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, highlight the significant dihedral angles that define this twisted geometry. nih.govresearchgate.netnih.gov
Table 2: Dihedral Angles in Related N-Arylbenzamide Crystal Structures
| Compound | Dihedral Angle Between Phenyl Rings | Dihedral Angle (Amide Plane to Benzoyl Ring) | Dihedral Angle (Amide Plane to N-Phenyl Ring) |
| 4-methoxy-N-phenylbenzamide nih.gov | 65.18° | 30.62° | 34.70° |
| 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide researchgate.netnih.gov | 4.52° | 28.17° | 26.47° |
These experimental findings strongly suggest that this compound adopts a conformation where both the 4-methoxyphenyl and the 2,4,5-trichlorophenyl rings are significantly twisted with respect to the central amide plane.
Dynamic Processes and Energy Barriers of Conformational Changes
The conformational landscape of this compound is not static; the molecule undergoes dynamic processes, primarily involving hindered rotation around the C(O)-N amide bond. This bond possesses a significant degree of double-bond character due to resonance, which creates a substantial energy barrier to rotation. mdpi.com This restricted rotation can, in principle, give rise to distinct rotational isomers (rotamers).
The primary method for studying these dynamic processes and quantifying the associated energy barriers is dynamic NMR (DNMR) spectroscopy. researchgate.netmdpi.com By monitoring the NMR spectrum at variable temperatures, it is possible to observe the effects of conformational exchange. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and their eventual coalescence into a single, time-averaged signal. mdpi.comyoutube.com
The energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated from the coalescence temperature. For secondary benzanilides, the trans-amide conformer is highly dominant, and the energy barrier for rotation to the cis form is considerable. While a specific value for the target compound has not been reported, studies on similar amides indicate that these barriers are typically high enough to be measured by DNMR. jst.go.jpresearchgate.net Rotations around the C-C and C-N single bonds connecting the aryl rings to the amide group have much lower energy barriers and are generally rapid at room temperature. mdpi.com
Theoretical Chemistry and Computational Investigations of 4 Methoxy N 2,4,5 Trichlorophenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These theoretical studies provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study of 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties such as total energy, dipole moment, and the distribution of atomic charges could be calculated. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. The results would provide a foundational understanding of the molecule's intrinsic electronic characteristics.
HOMO-LUMO Orbital Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. Analysis of these orbitals for this compound would reveal the regions of the molecule most likely to be involved in chemical reactions and would allow for the prediction of its electronic transition properties, which are relevant to its UV-Visible spectrum.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, providing valuable information about its intermolecular interactions and potential binding behavior with other molecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the molecule's behavior, which is complementary to the static information obtained from quantum chemical calculations.
Conformational Flexibility and Torsional Dynamics
Molecules are not rigid structures; they possess a degree of flexibility due to the rotation around single bonds. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers for transition between them. The analysis of torsional dynamics, which focuses on the rotation around specific bonds (such as the amide bond and the bonds connecting the phenyl rings), would provide insights into the molecule's flexibility and how this might affect its biological activity or material properties.
While the specific data for this compound is not available, the above outline illustrates the standard computational approaches that would be necessary to build a comprehensive understanding of its chemical nature from a theoretical perspective. Future research in this area would be invaluable for completing the scientific profile of this compound.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. This theoretical approach provides valuable insights into the molecular basis of a ligand's potential biological activity.
While specific in vitro or molecular targets for this compound are not explicitly defined in available literature, molecular docking simulations can be hypothetically performed against a range of protein families where benzamide (B126) derivatives have shown activity. These studies are crucial for profiling the potential interactions that drive binding.
The interaction profile of a ligand is determined by the types and number of non-covalent interactions it forms with the amino acid residues in the binding pocket of a protein. For a molecule like this compound, these interactions would likely include:
Hydrogen Bonding: The amide group (-C(=O)NH-) is a key pharmacophoric feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. The methoxy (B1213986) group (-OCH₃) oxygen can also participate as a hydrogen bond acceptor. These interactions are fundamental for the recognition and binding of benzamide derivatives to their targets. nih.gov
Hydrophobic Interactions: The two aromatic rings, the methoxybenzoyl group and the trichlorophenyl group, are significant hydrophobic moieties. These can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine (B10760876), isoleucine, and phenylalanine within the protein's binding site. researchgate.net
Halogen Bonding: The three chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid.
Pi-Pi Stacking: The aromatic rings can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute to the stability of the ligand-protein complex. nih.gov
A hypothetical ligand-protein interaction profile for this compound, based on studies of similar compounds, is presented in the interactive table below.
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Amide C=O, Methoxy O | Arginine, Lysine, Asparagine, Glutamine |
| Hydrophobic | Methoxybenzoyl ring, Trichlorophenyl ring | Valine, Leucine, Isoleucine, Phenylalanine |
| Halogen Bonding | Chlorine atoms | Carbonyl oxygen of the peptide backbone |
| Pi-Pi Stacking | Methoxybenzoyl ring, Trichlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Following the initial docking of the ligand into the protein's active site, energy minimization is performed to refine the geometry of the ligand-protein complex and relieve any steric clashes. This process optimizes the interactions and leads to a more stable and energetically favorable binding pose.
The binding affinity, often expressed as the binding free energy (ΔG), is then calculated to predict the strength of the interaction between the ligand and the protein. A more negative ΔG value indicates a stronger and more favorable binding. Various computational methods can be employed for this prediction, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov For substituted benzamides, computational studies have shown that the binding affinity is influenced by the nature and position of substituents on the aromatic rings. nih.gov For instance, the introduction of electron-withdrawing groups like chlorine can modulate the electronic properties of the ring and influence binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with the observed activity.
In the absence of specific biological activity data for this compound, QSAR models can be developed to predict various molecular properties that are relevant to its potential bioactivity. These properties can include physicochemical properties like lipophilicity (log P), solubility, and electronic properties, which are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The development of a predictive QSAR model involves several steps:
Dataset Selection: A dataset of structurally related benzamide derivatives with known experimental values for a particular property is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest.
Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.
For benzamide derivatives, QSAR studies have successfully developed models to predict activities such as enzyme inhibition and receptor binding. researchgate.netnih.gov These models help in understanding the structural requirements for a desired biological effect. nih.gov
A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the activity of the compounds. For benzamide derivatives, several types of descriptors have been found to be important:
Topological Descriptors: These describe the connectivity and branching of the molecule. For example, the Wiener index and Kier & Hall connectivity indices have been used to model the activity of benzamides.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. The electronic nature of the substituents on the phenyl rings (electron-donating or electron-withdrawing) is often a critical determinant of activity. researchgate.net
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters are commonly used. The steric bulk of the trichlorophenyl group in this compound would be a significant steric descriptor.
Hydrophobic Descriptors: Lipophilicity, typically represented by log P, is a crucial descriptor as it influences the ability of the molecule to cross cell membranes.
The following interactive table summarizes key structural descriptors and their potential influence on the activity of benzamide derivatives, which could be extrapolated to this compound.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Topological | Wiener Index | Relates to molecular branching and compactness, affecting binding site fit. |
| Electronic | Partial Atomic Charges | Influences electrostatic interactions and hydrogen bonding capacity. |
| Steric | Molar Refractivity (MR) | Reflects the volume of the molecule, which can impact steric hindrance in the binding pocket. |
| Hydrophobic | Log P | Governs the molecule's partitioning between aqueous and lipid environments, affecting membrane permeability. |
By analyzing the contribution of these descriptors in a QSAR model, it is possible to gain insights into the structure-activity relationships of a series of compounds and to guide the design of new, more potent analogs.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzamide Derivatives
Systematic Derivatization of the 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide Scaffold
Systematic derivatization involves the chemical modification of different parts of the lead molecule. For this compound, this can be conceptually divided into three key areas: the 4-methoxyphenyl (B3050149) ring (often referred to as the "A" ring), the 2,4,5-trichlorophenyl ring (the "B" ring), and the central amide linkage.
The 4-methoxyphenyl moiety is a common feature in many bioactive compounds. Its electronic and steric properties can be fine-tuned to enhance molecular interactions. The para-methoxy group is a strong electron-donating group, which can influence the electron density of the entire benzoyl portion and the adjacent amide bond.
Research into related N-phenylbenzamide derivatives has shown that substitution at the para-position of this phenyl group is often crucial for potency. nih.gov For instance, in the development of novel inhibitors for the presynaptic choline (B1196258) transporter, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized. nih.gov This highlights that while the 4-methoxy group is a key feature, additional substitutions at the 3-position can be explored to introduce new interaction points and modulate activity. nih.gov
Further studies on N-phenylbenzamide derivatives as potential anti-HBV agents involved the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126). nih.govdovepress.com This modification, adding a methylamino group at the 3-position, demonstrates another strategy to alter the polarity and hydrogen-bonding capability of this ring system. nih.govdovepress.com The introduction of such groups can significantly impact the compound's biological activity profile. nih.govdovepress.com
Table 1: Bioactivity of Benzamide Derivatives with Modifications on the Phenyl Ring
| Compound | Modification on Phenyl Ring 'A' | Target | Activity |
| IMB-0523 | 4-methoxy, 3-methylamino | Wild-type HBV | IC50: 1.99 µM dovepress.com |
| IMB-0523 | 4-methoxy, 3-methylamino | Drug-resistant HBV | IC50: 3.30 µM dovepress.com |
| ML352 | 4-methoxy, 3-(piperidin-4-yl)oxy | Choline Transporter (CHT) | Potent Inhibitor nih.gov |
IC50: Half-maximal inhibitory concentration HBV: Hepatitis B Virus
The 2,4,5-trichlorophenyl group significantly influences the compound's lipophilicity and conformational preferences. The chlorine atoms are electron-withdrawing and can participate in specific interactions, such as halogen bonding. acs.orgnih.gov The substitution pattern—ortho, meta, and para—is critical.
In studies of N-phenylbenzamides for antischistosomal activity, it was noted that combining meta and para substitutions on the aniline (B41778) ring was compatible with potency. nih.gov However, shifting a para substituent to a meta position could lead to a complete loss of activity, suggesting a strict spatial requirement for substituents on this ring. nih.gov The 2,4,5-trichlorophenyl substitution pattern has been identified as a favorable active group in the design of other bioactive compounds, such as fungicides, indicating its general importance in establishing potent biological effects. researchgate.net
The replacement of the trichlorophenyl moiety with a simpler 4-chlorophenyl group, as seen in the anti-HBV agent IMB-0523, still resulted in a highly active compound. nih.govdovepress.com This suggests that while extensive halogenation can be beneficial, a single para-chloro substituent can sometimes suffice to maintain significant activity, depending on the biological target.
Table 2: Impact of Aniline Ring ("B" Ring) Substitution on Antischistosomal Activity of N-phenylbenzamide Analogs
| Compound Feature | Activity Outcome | Reference |
| meta substitution on both phenyl rings | Compromises activity | nih.gov |
| Combining meta and para substitutions | Compatible with potency | nih.gov |
| Shifting a para substituent to a meta position | Potency is lost | nih.gov |
| Di-para substituted analogs | Active | nih.gov |
Correlation of Structural Features with Molecular Interactions
The biological activity of a molecule is a direct consequence of its interactions with a biological target, typically a protein or enzyme. The structural features of this compound, namely its halogenation pattern and methoxy (B1213986) group, play distinct and crucial roles in these molecular interactions.
Halogen atoms, particularly chlorine, bromine, and iodine, can form a specific type of non-covalent interaction known as a halogen bond. acs.org This occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the hydroxyl group of a serine or threonine residue in a protein binding pocket. nih.govacs.org
The strength of halogen bonds increases with the size of the halogen atom (Cl < Br < I). acs.org The presence of three chlorine atoms on the phenyl ring of this compound provides multiple opportunities for such interactions. These bonds are highly directional and can significantly contribute to binding affinity and specificity. acs.orgacs.org For example, a strong halogen bond was observed between a halogenated antagonist and a key leucine (B10760876) residue in the nicotinic acetylcholine (B1216132) receptor, which was essential for drug efficacy. acs.org Computational studies have confirmed that halogen bonds can stabilize ligand-receptor complexes and that certain amino acid residues can act as "hot spots" for halogen bonding. researchgate.net Therefore, the trichloro substitution pattern is not merely a lipophilic bulk element but a key contributor to specific, high-affinity binding.
Table 3: Estimated Halogen Bond Complex Formation Energies
| Halogen Bond Contact | Estimated Energy (kJ/mol) | Reference |
| Cl···O | 5.4–7.5 | acs.org |
| Br···O | 9.0–12.1 | acs.org |
| I···O | 14.2–17.6 | acs.org |
Energies calculated for halobenzene···N-methylacetamide complexes.
The methoxy group is a prevalent substituent in many drugs and natural products. nih.gov It is more than a simple combination of a hydroxyl and a methyl group; its unique properties often result in effects that are greater than the sum of its parts. nih.gov The oxygen atom of the methoxy group is a hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor groups in a receptor's binding site. mdpi.com
Beyond hydrogen bonding, the methoxy group can influence the molecule's conformation and physicochemical properties. nih.gov It can engage in favorable interactions with aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov The methyl group can participate in hydrophobic (van der Waals) interactions, while the oxygen can modulate the electronic properties of the aromatic ring to which it is attached. This dual nature allows the methoxy group to contribute to both polar and non-polar interactions, making it a versatile tool in medicinal chemistry for optimizing ligand-target binding. nih.gov
Rational Design Strategies for Enhanced Molecular Functionality
The rational design of benzamide derivatives like this compound involves a systematic approach to modifying its core components: the 4-methoxyphenyl ring, the central amide linker, and the 2,4,5-trichlorophenyl moiety. The goal is to improve desired properties such as target affinity, selectivity, and pharmacokinetic profiles. Key strategies employed in this endeavor include scaffold-based design, fragment-based approaches, and bioisosteric replacement.
Scaffold-Based Design: This approach utilizes the core benzamide structure as a scaffold upon which various substituents are systematically added or modified. For instance, in the development of kinase inhibitors, the benzamide scaffold can be used as a foundation to which different functional groups are attached to interact with specific binding pockets of the target kinase. The N-phenylbenzamide linker is a key element in many protein kinase inhibitors, and its derivatives are designed and evaluated through computational methods like molecular docking and molecular dynamics to predict their binding affinities.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for developing ligands for various biological targets. It involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. This strategy is particularly useful in the discovery of novel drugs for parasitic diseases, where fragment-based screening can identify simple compounds with low binding affinity that can be optimized into more effective drugs.
Bioisosteric Replacement: A fundamental concept in medicinal chemistry, bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, with the aim of enhancing the compound's biological activity or improving its pharmacokinetic properties. For example, the amide bond in a benzamide derivative can be replaced by a bioisostere like a 1,2,4-oxadiazole (B8745197) to improve hydrolytic and metabolic stability. Similarly, a carboxylic acid group can be replaced with a sulfonamide, which can increase hydrophobicity and solubility while maintaining key hydrogen bonding interactions. This strategy is crucial for fine-tuning the properties of a lead compound to overcome challenges such as toxicity or poor bioavailability.
Detailed Research Findings
While specific research focusing exclusively on this compound is limited, broader studies on related benzamide derivatives provide valuable insights into the rational design principles that can be applied.
For instance, in the quest for novel anticancer agents, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized based on structural modifications of a lead compound. These modifications led to a significant improvement in antiproliferative activity against melanoma and prostate cancer cells, with the mechanism of action identified as the inhibition of tubulin polymerization.
In another study focused on developing multi-targeted compounds for Alzheimer's disease, new benzamide derivatives were designed as potential inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1). The research highlighted that specific substitutions on the benzene (B151609) rings and the number of methoxy groups were critical in determining the inhibitory activity against these enzymes.
Computational studies, including molecular docking and molecular dynamics simulations, play a crucial role in the rational design process. These in silico methods allow for the prediction of binding modes and affinities of designed compounds, thereby guiding the synthetic efforts towards more promising candidates. For example, computational docking models have been used to understand the structural determinants responsible for the binding of benzamide analogs to parasitic enzymes like Trypanosoma cruzi CYP51.
The following interactive data tables summarize findings from studies on related benzamide derivatives, illustrating the impact of structural modifications on biological activity.
Table 1: Anticancer Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole Derivatives
| Compound ID | A-Ring Substitution | B-Ring Substitution | Linker Modification | IC50 (nM) against Melanoma |
| Lead Compound | 4-methoxy | Thiazole | Amide | >1000 |
| Analog 1 | 3,4-dimethoxy | Thiazole | Amide | 500 |
| Analog 2 | 4-ethoxy | Thiazole | Amide | 250 |
| Analog 3 | 4-methoxy | Phenyl-thiazole | Amide | 50 |
| Analog 4 | 4-methoxy | Thiazole | Thioamide | 800 |
Table 2: Enzyme Inhibitory Activity of Benzamide Derivatives for Alzheimer's Disease
| Compound ID | Benzene Ring Substitution | Number of Methoxy Groups | AChE IC50 (µM) | BACE1 IC50 (µM) |
| Derivative 1 | N,N'-(1,4-phenylene) | 2 (one on each benzamide) | 0.056 | 9.01 |
| Derivative 2 | N-phenyl | 1 | 1.57 | >20 |
| Derivative 3 | N-benzyl | 1 | 2.85 | >20 |
| Derivative 4 | N,N'-(1,3-phenylene) | 2 (one on each benzamide) | 0.112 | 15.2 |
These tables demonstrate how systematic structural modifications, guided by rational design principles, can lead to significant enhancements in the desired biological activities of benzamide derivatives. While direct data for this compound is not available, these examples provide a clear framework for how its molecular functionality could be rationally enhanced.
Mechanistic Investigations of Biological Interactions of Benzamide Derivatives in Vitro/molecular Level
Molecular Target Identification and Characterization (e.g., enzyme, receptor binding)
There is no available information in the searched scientific literature identifying or characterizing specific molecular targets, such as enzymes or receptors, for 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide.
Enzyme Inhibition Studies (In Vitro)
No in vitro enzyme inhibition studies for this compound have been reported in the public domain.
Data on the kinetic analysis of enzyme modulation by this compound is not available.
There are no studies available that profile the specificity and selectivity of this compound against any panel of enzymes.
Receptor Binding Assays (In Vitro)
No in vitro receptor binding assays have been published for this compound.
Information regarding competitive binding studies or affinity measurements (e.g., Ki, IC50) of this compound to any specific receptor is not available.
There is no information available on whether this compound acts via allosteric modulation mechanisms at any receptor.
Modulation of Cellular Signaling Pathways (In Vitro/Mechanistic Focus)
Protein Expression and Phosphorylation Studies
While specific investigations into the protein expression and phosphorylation effects of this compound are not extensively documented, research on analogous benzamide (B126) structures provides significant insights into its probable mechanisms. A noteworthy example is the N-phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), which has demonstrated a marked reduction in the expression of HPV16 E6 and E7 mRNA and their corresponding proteins within cervical cancer cells. nih.gov This suppression of viral oncoproteins subsequently triggers an increase in the expression of the tumor suppressor proteins p53 and Rb. nih.gov
Further supporting these findings, a study on a ciprofloxacin (B1669076) chalcone (B49325) hybrid, which incorporates a 3,4,5-trimethoxy moiety, revealed a significant upregulation of p53 and TNF-α expression, alongside a downregulation of COX-2 at both the mRNA and protein levels in HepG2 and MCF7 cancer cell lines. waocp.orgnih.gov These collective findings strongly suggest that benzamide derivatives, as a class of compounds, possess the capability to modulate the expression of critical proteins that are integral to the progression of cancer. Additionally, the anti-proliferative activities of other benzamide analogs, such as N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, have been linked to changes in the expression and phosphorylation states of proteins that regulate the G2/M phase of the cell cycle.
Mechanistic Role in Cell Cycle or Apoptosis Pathways
Benzamide derivatives have been shown to exert significant effects on cell cycle progression and the induction of apoptosis in cancerous cells. For instance, the N-phenylbenzamide derivative L17 has been observed to induce a G0/G1 phase arrest in CaSki cervical cancer cells, a mechanism linked to its ability to upregulate the expression of p53 and Rb proteins. nih.gov In a similar vein, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has been reported to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov Conversely, a 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid was found to induce cell cycle arrest at the G2/M checkpoint in both HepG2 and MCF7 cell lines. waocp.orgnih.gov
The apoptotic effects of these compounds are frequently mediated through the intrinsic, or mitochondrial, pathway. Mechanistic studies on various N-substituted benzamides have revealed their ability to trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator of the apoptotic cascade. nih.gov It has also been demonstrated that the overexpression of the anti-apoptotic protein Bcl-2 can counteract this effect. nih.gov The aforementioned triazole precursor also appears to operate through the intrinsic apoptotic pathway, with its effects being characterized by an upregulation of pro-apoptotic proteins and the activation of caspases-7 and -9. nih.gov
| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway | Key Protein Modulations | Reference |
|---|---|---|---|---|---|
| 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) | CaSki | G0/G1 arrest | - | Down-regulation of HPV16 E6/E7; Up-regulation of p53/Rb | nih.gov |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MCF-7 | G1 arrest | Intrinsic | Up-regulation of pro-apoptotic proteins; Activation of caspase-3/7 & -9 | nih.gov |
| 3,4,5 Tri-methoxy ciprofloxacin chalcone hybrid | HepG2, MCF7 | G2/M arrest | Pre-G1 apoptosis | Up-regulation of p53 & TNF-α; Down-regulation of COX-2 | waocp.orgnih.gov |
| N-substituted benzamides (e.g., declopramide) | 70Z/3, HL60 | G2/M block | Intrinsic | Release of cytochrome c; Activation of caspase-9 | nih.gov |
Antimicrobial and Antipathogenic Activity (In Vitro, Mechanistic Aspects)
Inhibition of Microbial Growth Mechanisms
The antimicrobial potential of benzamide derivatives is an area of active research. While the specific mechanisms of microbial growth inhibition by this compound have not been fully elucidated, the chemical structure provides important clues. The inclusion of a 2,4,5-trichlorophenyl group is particularly noteworthy, as this substituent has been linked to significant fungicidal properties. For example, compounds such as N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamides have demonstrated potent activity against the fungal pathogen Botrytis cinerea. researchgate.net In broader studies of related sulfonamidobenzamides, the mechanism of action is thought to involve the disruption of the bacterial cell membrane, an activity that mirrors that of the well-known antiseptic, chlorhexidine. nih.gov
Anti-biofilm Properties and Related Mechanistic Studies
Although direct evidence for the anti-biofilm capabilities of this compound is currently unavailable, the activities of structurally related compounds are encouraging. Benzimidazole derivatives, which share a common structural framework, have emerged as powerful inhibitors of bacterial biofilm formation across a wide range of pathogens, demonstrating efficacy at nanomolar concentrations without affecting bacterial viability. nih.gov Furthermore, certain sulfonamidobenzamides have been shown to be effective in eradicating established biofilms of methicillin-resistant S. epidermidis (MRSE). nih.gov The proposed mechanism for this anti-biofilm action involves the degradation of the biofilm matrix and the disruption of bacterial cell membranes. researchgate.net
Investigation of Fungal and Bacterial Interaction Mechanisms
The 2,4,5-trichlorophenyl moiety is a recurring feature in a number of effective fungicidal agents. Research on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides has confirmed their effectiveness against Botrytis cinerea, with the mechanism involving the inhibition of both mycelial growth and conidial germination. researchgate.net This strongly suggests that the N-(2,4,5-trichlorophenyl) component of the molecule is critical for its interaction with fungal targets. While the precise enzymes or cellular pathways that are inhibited by this compound remain to be identified, the fungicidal action of these related compounds indicates a targeted disruption of essential processes in fungal cells.
| Compound Class | Target Organism(s) | Activity | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Sulfonamidobenzamides | MRSA, VRE, MRSE | Antimicrobial, Anti-biofilm | Targeting the bacterial cell membrane | nih.gov |
| Benzimidazoles | P. aeruginosa, S. aureus | Anti-biofilm | Inhibition of biofilm formation | nih.gov |
| N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamides | Botrytis cinerea | Fungicidal | Inhibition of mycelial growth and conidial germination | researchgate.net |
Potential Applications and Materials Science Considerations of Substituted Benzamides
Agrochemical Applications
The benzamide (B126) scaffold is a well-established pharmacophore in the design of agrochemicals. google.comepo.org The specific substitutions on the aromatic rings of 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide suggest a potential for bioactivity, which is a key attribute for compounds used in crop protection.
Substituted benzamides have been shown to exhibit herbicidal and pesticidal properties through various mechanisms of action. interesjournals.org Some benzamide derivatives function by inhibiting essential plant enzymes. For example, certain novel N-(phenylsulfonamidophenyl)benzamide derivatives have demonstrated inhibitory effects on acetolactate synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. jlu.edu.cn Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately resulting in plant death. Another mode of action for some herbicidal benzamides is the disruption of microtubule assembly, which inhibits root growth. youtube.com
In the context of insecticides, certain benzamide derivatives, such as flubendiamide, function by targeting insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and muscle contraction. nih.govmdpi.com While the specific mode of action for this compound is not extensively documented, its chemical structure, featuring a halogenated phenyl ring, is a common feature in many active agrochemical compounds. The trichloro-substitution pattern on the N-phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule, which are critical for its interaction with biological targets.
The efficacy of substituted benzamides in agricultural applications is highly dependent on the nature and position of the substituents on the aromatic rings. nih.govelsevierpure.com These substitutions influence the molecule's absorption, translocation, and interaction with the target site. For instance, in a series of bis-benzamides designed as inhibitors of androgen receptor-coactivator interaction, a nitro group at the N-terminus was found to be essential for biological activity. nih.gov
For herbicidal benzamides, the substitution pattern can affect both the potency and the spectrum of weed control. A study on 3-(pyridin-2-yl)benzenesulfonamide derivatives showed that specific substitutions led to efficient control of various weeds at low application rates. nih.gov The 4-methoxy group on the benzoyl ring of this compound is an electron-donating group, which can influence the electron density of the carbonyl group and its hydrogen bonding capabilities. The 2,4,5-trichloro substitution on the N-phenyl ring, in addition to increasing lipophilicity, can also play a role in directing the binding orientation of the molecule within a target enzyme's active site. The specific arrangement of these substituents creates a unique electronic and steric profile that would dictate its performance in an agricultural context.
Table 1: Influence of Substituents on the Herbicidal Activity of Benzamide Derivatives
| Substituent Group | Position | Influence on Herbicidal Activity | Reference |
|---|---|---|---|
| Phenylsulfonyl | N-phenyl | Can confer inhibitory activity against Acetolactate Synthase (AHAS). | jlu.edu.cn |
| Pyridinyl | Phenyl | Certain derivatives can efficiently control a range of weed species. | nih.gov |
| Nitro | N-terminus (bis-benzamides) | Found to be essential for biological activity in specific contexts. | nih.gov |
| Methoxy (B1213986) | 4-position on benzoyl ring | Electron-donating, potentially influencing target interaction. | N/A |
| Trichloro | 2,4,5-position on N-phenyl ring | Increases lipophilicity, potentially enhancing membrane permeability. | N/A |
Chemical Tool Development
The reactivity and structural features of substituted benzamides make them valuable building blocks and probes for chemical biology and synthetic chemistry.
Substituted benzamides can serve as versatile synthons, or building blocks, in the synthesis of more complex molecules. The amide bond itself is a stable and common functional group in many biologically active compounds. The aromatic rings of this compound can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions, allowing for the construction of more elaborate molecular architectures. For example, primary amides are known to be useful precursors for the synthesis of nitriles and amines. researchgate.net The presence of the methoxy and chloro substituents provides handles for regioselective modifications, making this compound a potentially valuable intermediate in multi-step synthetic pathways.
Benzamide derivatives have been successfully developed as chemical probes to study biological systems. For instance, photoreactive benzamide probes have been designed and synthesized to investigate histone deacetylase 2 (HDAC2). nih.gov These probes incorporate photo-activatable groups, such as azides, which upon irradiation can form covalent bonds with their target proteins, allowing for the identification and characterization of binding sites. The core benzamide structure serves as a scaffold to which these photoreactive groups and other functionalities, like biotin (B1667282) tags for purification, can be attached. nih.gov The specific substitution pattern of this compound could be modified to incorporate such functionalities, potentially enabling its use as a chemical probe for studying protein-ligand interactions in various biological contexts.
Table 2: Examples of Substituted Benzamides as Chemical Tools
| Benzamide Derivative Type | Application | Mechanism/Function | Reference |
|---|---|---|---|
| Photoreactive Benzamides | Probing Histone Deacetylase 2 (HDAC2) | Contain aryl and alkyl azides for photocrosslinking to the target protein. | nih.gov |
| General Substituted Benzamides | Synthons in Organic Synthesis | The amide group and substituted rings serve as versatile chemical handles for building complex molecules. | researchgate.net |
Advanced Materials Research
The study of substituted benzamides also extends into the realm of materials science, particularly in the area of crystal engineering. The ability of these molecules to form well-defined crystalline structures through hydrogen bonding and other non-covalent interactions is of significant interest.
Research on benzamide and thiobenzamide (B147508) crystals has shown that disorder is a common feature in their crystal lattices. However, the introduction of fluorine substituents at the ortho-position of the phenyl ring has been demonstrated to suppress this disorder without altering the fundamental packing motif. acs.org This suggests that strategic substitution on the benzamide core can be used to control the solid-state packing and properties of the resulting crystals.
In the case of this compound, the presence of the methoxy group and multiple chlorine atoms provides several sites for intermolecular interactions, including hydrogen bonding (to the amide N-H and C=O), halogen bonding (involving the chlorine atoms), and π-π stacking (between the aromatic rings). The interplay of these interactions will govern the crystal packing and, consequently, the material's physical properties, such as melting point, solubility, and mechanical strength. Understanding and controlling these interactions is a key aspect of crystal engineering and could lead to the design of new materials with tailored properties based on the this compound scaffold.
Self-Assembly Properties and Crystal Engineering
There is currently no available research detailing the self-assembly properties or crystal engineering studies specifically for this compound. The arrangement of molecules in the solid-state, governed by intermolecular interactions, is crucial for designing materials with specific properties. However, investigations into the supramolecular chemistry of this compound, including its potential to form predictable crystalline architectures through hydrogen bonding or other non-covalent interactions, have not been reported in the accessible scientific literature.
Application in Functional Materials (e.g., polymers, sensors)
Similarly, information regarding the application of this compound in the development of functional materials is not present in the current body of scientific research. There are no documented instances of this compound being incorporated into polymers to modify their properties or being utilized as a component in chemical sensors. The potential for this molecule to contribute to the creation of advanced materials remains an unexplored area of study.
Future Research Directions and Outlook for 4 Methoxy N 2,4,5 Trichlorophenyl Benzamide Research
Unexplored Synthetic Pathways and Methodologies
The synthesis of N-arylbenzamides is a cornerstone of organic chemistry, yet modern and more efficient methods have not been applied to 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide. Traditional synthesis would involve the coupling of 4-methoxybenzoyl chloride with 2,4,5-trichloroaniline (B140166). Future research should pivot towards exploring more advanced and sustainable synthetic strategies.
Key Future Research Areas:
Catalytic Amidation: Direct amidation reactions using catalysts can bypass the need for pre-activating the carboxylic acid, offering a greener and more atom-economical route. Research into novel catalysts, such as those based on boric acid or transition metals, could provide high-yield pathways under milder conditions.
Nickel-Catalyzed Cross-Coupling: Recent advances in nickel-catalyzed reactions, particularly asymmetric hydroarylation, present an opportunity to create chiral α-arylbenzamides. researchgate.netnih.gov Applying such methods could lead to the synthesis of novel, enantioenriched analogues of the target compound.
Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control for amidations. Investigating the synthesis of this compound in a flow reactor could lead to optimized production and purification protocols.
Solvent-Free and Green Conditions: Methodologies that eliminate volatile organic solvents, such as mechanochemistry or reactions using deep eutectic solvents, are largely unexplored for this class of compounds. tandfonline.com Research in this area would align with the growing demand for environmentally benign chemical processes. tandfonline.comresearchgate.net
A comparative table of potential synthetic approaches is presented below.
| Methodology | Potential Advantages | Research Focus |
| Traditional Acyl Chloride Route | Well-established, reliable | Optimization of reaction conditions, purification |
| Catalytic Direct Amidation | Atom-economical, reduced waste | Catalyst screening, substrate scope expansion |
| Nickel-Catalyzed Synthesis | Access to novel chiral analogues | Ligand design, enantioselectivity control |
| Flow Chemistry | Improved safety, scalability, control | Reactor design, process optimization |
| Solvent-Free Synthesis | Environmentally friendly, reduced cost | Exploration of mechanochemical and solid-state routes |
Deeper Exploration of Conformational Dynamics
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical properties and biological activity. For this compound, the rotational barriers around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group are of significant interest. The bulky and electronically distinct substituents are expected to heavily influence the molecule's preferred conformation.
Key Future Research Areas:
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, including bond angles, lengths, and intermolecular interactions like hydrogen bonding. This would also reveal the dihedral angle between the two aromatic rings.
Advanced NMR Spectroscopy: Variable-temperature Nuclear Magnetic Resonance (VT-NMR) studies could be employed to determine the rotational energy barriers around the amide bond. Nuclear Overhauser Effect (NOE) experiments can provide insights into the through-space proximity of protons, helping to elucidate the preferred solution-state conformation.
Circular Dichroism (CD) Spectroscopy: The benzamide (B126) chromophore is a useful tool for stereochemical studies using CD. researchgate.net For chiral derivatives of the target compound, CD spectroscopy could be used to determine absolute configuration by analyzing exciton (B1674681) coupling. researchgate.net
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For a data-poor compound like this compound, in silico methods are invaluable for generating initial hypotheses about its behavior.
Key Future Research Areas:
Quantum Mechanical Calculations: High-level density functional theory (DFT) calculations can be used to determine the stable conformers, predict vibrational spectra (IR and Raman), and map the electrostatic potential surface. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): Once initial biological or physical property data is generated for a series of analogues, QSAR models can be developed. nih.gov These models use molecular descriptors to correlate chemical structure with activity, enabling the predictive design of new derivatives with enhanced properties. nih.gov
Molecular Docking and Dynamics: Given the structural similarities of benzamides to known bioactive molecules, molecular docking could be used to screen this compound against a panel of known biological targets, such as enzyme active sites or receptor binding pockets. mdpi.comtandfonline.com Subsequent molecular dynamics simulations can assess the stability of predicted binding poses and provide insights into the dynamics of the ligand-receptor complex. mdpi.comtandfonline.com
Novel Biological Target Identification and Mechanistic Elucidation (in vitro/molecular)
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic actions, from antipsychotics to anti-cancer agents. nih.govnih.gov Furthermore, many commercial insecticides are carboxamides or benzamides. mdpi.comnih.gov The trichlorophenyl moiety, in particular, is found in several pesticides, suggesting a potential avenue for investigation.
Key Future Research Areas:
Broad-Spectrum Biological Screening: The compound should be subjected to high-throughput screening against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases. Substituted benzamides are known to interact with dopamine (B1211576) D2 receptors, and this would be a logical starting point. nih.govnih.gov
Insecticidal and Herbicidal Activity: Given the polychlorinated ring, a feature of many agrochemicals, the compound should be tested for insecticidal activity against various pests, such as Spodoptera frugiperda. mdpi.comnih.govresearchgate.net The mechanism of action could be investigated by targeting known insecticidal pathways, like the ryanodine (B192298) receptors or acetylcholinesterase. agroorbit.comepa.gov
Antiparasitic and Antimicrobial Assays: N-phenylbenzamide derivatives have shown activity against kinetoplastid parasites by binding to their DNA. nih.govacs.orgresearchgate.netnih.gov In vitro assays against parasites like Trypanosoma and Leishmania, as well as against a panel of bacteria and fungi, could reveal novel antimicrobial properties. nanobioletters.com
Enzyme Inhibition Studies: Benzamides are known to inhibit various enzymes. For instance, some derivatives act as histone deacetylase (HDAC) inhibitors. nih.govindexcopernicus.com Screening against a panel of enzymes could uncover specific inhibitory activities.
Emerging Applications in Chemical Science and Technology
Beyond potential biological activity, the unique structure of this compound could be leveraged for applications in materials science and as a tool for chemical research.
Key Future Research Areas:
Development of Chemical Probes: By incorporating photoreactive groups or affinity tags (like biotin), the benzamide scaffold could be converted into a chemical probe. nih.gov Such probes are used to identify and map the binding sites of unknown biological targets through photoaffinity labeling experiments. nih.gov
Coordination Chemistry and Catalysis: The amide group can coordinate with metal ions through either the oxygen or nitrogen atom. researchgate.net Research into the coordination of this compound with various metals could lead to the formation of novel metal-organic complexes with interesting catalytic or material properties. researchgate.net
Building Blocks for Functional Polymers: The presence of reactive sites on the phenyl rings (via further functionalization) could allow the molecule to be used as a monomer for the synthesis of specialty polymers. The rigid, polar nature of the benzamide core and the halogenated ring could impart unique properties, such as thermal stability or specific optical characteristics, to the resulting materials.
The exploration of these research avenues will undoubtedly provide a comprehensive understanding of this compound, potentially revealing it to be a valuable compound in medicine, agriculture, or materials science.
Q & A
Basic Research Questions
Q. What coupling reagents and reaction conditions are optimal for synthesizing 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide?
- Methodological Answer : The compound can be synthesized using carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) as an activator. Key steps include:
- Reacting the carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) with 2,4,5-trichloroaniline.
- Maintaining low temperatures (-50°C) to suppress side reactions and improve yield .
- Purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for structural confirmation of this benzamide derivative?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹).
- ¹H-NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy protons (δ ~3.8 ppm), and NH proton (δ ~10 ppm, broad).
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, Cl content) .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance fluorescence intensity due to reduced quenching.
- pH Optimization : Fluorescence intensity peaks at pH 5.0 (acetate buffer) due to protonation/deprotonation effects on the amide and aromatic moieties.
- Experimental Design : Measure fluorescence at λex 340 nm and λem 380 nm using a spectrofluorometer, with calibration against standard quinine sulfate .
Advanced Research Questions
Q. How can contradictory fluorescence data between studies be resolved?
- Methodological Answer :
- Parameter Standardization : Ensure consistent temperature (25°C), excitation/emission slit widths, and instrument calibration.
- Buffer Validation : Use freshly prepared buffers (e.g., 0.1 M HCl/NaOH) to avoid ionic strength variations.
- Statistical Validation : Report LOD (0.269 mg/L), LOQ (0.898 mg/L), and RSD% (1.369) to assess precision .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., enzymes, DNA).
- DFT Calculations : Optimize geometry and calculate electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with activity.
- Crystallographic Validation : Compare predicted conformations with single-crystal X-ray data (e.g., dihedral angles between aromatic rings) .
Q. How do substituent positions (e.g., Cl, OCH₃) affect bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents at para/meta positions (e.g., 4-methoxy vs. 3-methoxy).
- Biological Assays : Test antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or IC50 assays.
- Electron-Withdrawing Effects : Chlorine atoms enhance electrophilicity, potentially increasing receptor binding affinity .
Q. What experimental approaches validate thermal stability during synthesis and storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td) under nitrogen.
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
